molecular formula C9H6F2O B13618553 (2E)-3-(2,5-difluorophenyl)-2-propenal

(2E)-3-(2,5-difluorophenyl)-2-propenal

Cat. No.: B13618553
M. Wt: 168.14 g/mol
InChI Key: PNYDVKRZZLUMCJ-OWOJBTEDSA-N
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Description

(e)-3-(2,5-Difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2,5-difluorobenzaldehyde to form the desired acrylaldehyde compound under controlled conditions.

Industrial Production Methods

Industrial production of (e)-3-(2,5-Difluorophenyl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(2,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.

    Reduction: Formation of 3-(2,5-difluorophenyl)prop-2-en-1-ol.

    Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

(e)-3-(2,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (e)-3-(2,5-Difluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the difluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzaldehyde: A precursor in the synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde.

    3-(2,5-Difluorophenyl)prop-2-en-1-ol: A reduced form of the compound.

    3-(2,5-Difluorophenyl)acrylic acid: An oxidized form of the compound.

Uniqueness

(e)-3-(2,5-Difluorophenyl)acrylaldehyde is unique due to the presence of both the difluorophenyl and acrylaldehyde functionalities, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-6H/b2-1+

InChI Key

PNYDVKRZZLUMCJ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C=O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CC=O)F

Origin of Product

United States

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